2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound features a complex structure that includes a trifluoromethyl group and a piperazine moiety, which are often associated with biological activity. Its molecular formula is , and it has a molecular weight of 386.39 g/mol .
The compound is cataloged by various chemical suppliers, such as American Elements, which provides detailed information regarding its structure and properties . Additionally, it has been referenced in patent literature, indicating ongoing research and development efforts surrounding its synthesis and application .
2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol can be classified as an organic sulfonamide derivative. It belongs to the broader category of phenolic compounds due to the presence of a hydroxyl group attached to an aromatic ring. Its structural features suggest potential roles in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways.
The synthesis of 2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol can be achieved through several chemical reactions involving the appropriate precursors. The general synthetic route typically involves:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity but are often proprietary or detailed in patent filings .
The molecular structure of 2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol can be represented using various notations:
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-5-1-4-8-16(13)26(24,25)22-11-9-21(10-12-22)14-6-2-3-7-15(14)23/h1-8,23H,9-12H2
C1CN(CCN1C2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
The structure features:
The compound's properties include:
The chemical reactivity of 2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol is influenced by its functional groups. Potential reactions include:
Technical details about these reactions would typically involve specific conditions such as catalysts, solvents, and temperatures that optimize yields and selectivity.
The mechanism of action for 2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol is not fully elucidated but may involve:
Data on its biological activity suggests potential roles in pharmacological applications, particularly in cancer treatment or other therapeutic areas .
Key physical properties include:
Chemical properties are characterized by:
Relevant analyses typically involve spectroscopic methods (NMR, IR) to confirm structure and purity.
The compound has potential applications in various scientific fields:
Research continues to explore the full scope of applications for this compound, especially in therapeutic contexts where novel inhibitors are needed .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: